Opioid Receptor Potency Ranking: Distinct Mu-Selectivity Profile vs. Buprenorphine
In direct functional characterization studies, N-(3-Butenyl)norbuprenorphine displays a receptor potency ranking of μ > κ ≈ δ > ORL-1 [1]. This contrasts with the known profile of buprenorphine, which is characterized as a high-affinity μ-partial agonist and κ-antagonist, and with norbuprenorphine, which acts as a full agonist at δ and a partial agonist at μ and κ [2]. The patent specification further claims that the compound exhibits 'significant selectivity for μ opioid receptors versus δ, κ, and ORL-1 receptors' [1].
| Evidence Dimension | Opioid Receptor Potency Ranking |
|---|---|
| Target Compound Data | μ > κ ≈ δ > ORL-1 |
| Comparator Or Baseline | Buprenorphine: μ partial agonist, κ antagonist; Norbuprenorphine: full δ agonist, μ/κ partial agonist |
| Quantified Difference | Qualitative shift in receptor selectivity profile |
| Conditions | In vitro functional assay using human recombinant opioid receptors |
Why This Matters
This distinct selectivity profile defines the compound's unique utility as a pharmacological probe and differentiates it from other buprenorphine analogs for receptor-specific investigations.
- [1] Euro-Celtique S.A. N-But-3-Enyl norbuprenorphine and its use as analgesic. CN1507448A, 2004. View Source
- [2] Huang P, Kehner GB, Cowan A, Liu-Chen LY. Comparison of pharmacological activities of buprenorphine and norbuprenorphine: norbuprenorphine is a potent opioid agonist. J Pharmacol Exp Ther. 2001;297(2):688-695. View Source
